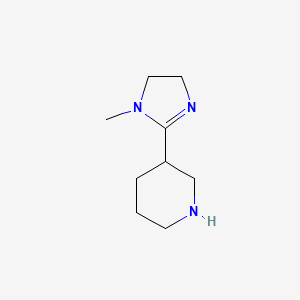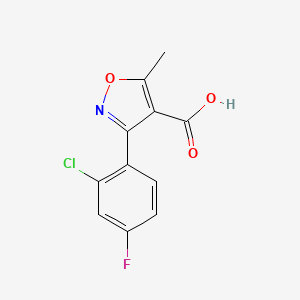
2-(Bromomethyl)-4-cyclopentyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-cyclopentyloxolane is an organic compound featuring a bromomethyl group attached to a cyclopentyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-cyclopentyloxolane typically involves the bromination of a precursor compound. One common method includes the bromination of cyclopentyloxolane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-cyclopentyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclopentyloxolane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of brominated oxolane derivatives.
Reduction: Formation of cyclopentyloxolane derivatives with reduced functional groups.
Scientific Research Applications
2-(Bromomethyl)-4-cyclopentyloxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-cyclopentyloxolane involves its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a cyclopentyloxolane ring.
2-(Bromomethyl)naphthalene: Contains a naphthalene ring, differing in aromaticity and reactivity.
2-Bromomethyl-1,3-dioxolane: Features a dioxolane ring, offering different chemical properties and applications.
Uniqueness
2-(Bromomethyl)-4-cyclopentyloxolane is unique due to its cyclopentyloxolane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and potential biological studies.
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-(bromomethyl)-4-cyclopentyloxolane |
InChI |
InChI=1S/C10H17BrO/c11-6-10-5-9(7-12-10)8-3-1-2-4-8/h8-10H,1-7H2 |
InChI Key |
HGOWSWGOWMWYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CC(OC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204601.png)

![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)




![Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13204635.png)
![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)
![7-[(tert-Butoxy)carbonyl]-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13204646.png)
![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)


![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
